molecular formula C17H17N3O4S B2915894 (E)-methyl 2-(5,7-dimethyl-2-((3-methylisoxazole-5-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate CAS No. 946205-86-3

(E)-methyl 2-(5,7-dimethyl-2-((3-methylisoxazole-5-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate

Cat. No.: B2915894
CAS No.: 946205-86-3
M. Wt: 359.4
InChI Key: NTHCJVXVQPNIQY-ISLYRVAYSA-N
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Description

(E)-Methyl 2-(5,7-dimethyl-2-((3-methylisoxazole-5-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate is a heterocyclic compound featuring a benzo[d]thiazole core substituted with a 3-methylisoxazole-5-carbonyl imino group at position 2 and a methyl acetate moiety at position 2.

Properties

IUPAC Name

methyl 2-[5,7-dimethyl-2-(3-methyl-1,2-oxazole-5-carbonyl)imino-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O4S/c1-9-5-10(2)15-12(6-9)20(8-14(21)23-4)17(25-15)18-16(22)13-7-11(3)19-24-13/h5-7H,8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTHCJVXVQPNIQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)N(C(=NC(=O)C3=CC(=NO3)C)S2)CC(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-methyl 2-(5,7-dimethyl-2-((3-methylisoxazole-5-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate is a synthetic derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex structure featuring a benzo[d]thiazole core, an isoxazole moiety, and an ester functional group. The molecular formula is C17H18N2O3SC_{17}H_{18}N_2O_3S, and its molecular weight is approximately 342.4 g/mol. The presence of multiple functional groups suggests diverse potential interactions with biological targets.

Antitumor Activity

Recent studies have indicated that derivatives of benzo[d]thiazole and isoxazole exhibit significant antitumor properties. For instance, compounds with similar structures have shown inhibitory effects on various cancer cell lines:

  • Mechanism of Action : The antitumor activity is often attributed to the inhibition of key signaling pathways involved in cell proliferation and survival. For example, compounds targeting the BRAF(V600E) mutation have demonstrated effectiveness against melanoma cells .
  • Case Study : A related compound was tested in vitro against breast cancer cell lines MCF-7 and MDA-MB-231, showing promising cytotoxic effects when combined with doxorubicin, suggesting a potential for synergistic therapy .

Antimicrobial Activity

The biological activity of this compound also extends to antimicrobial properties:

  • Inhibition Studies : Similar derivatives have been evaluated for their ability to inhibit bacterial growth. For instance, pyrazole derivatives have shown over 90% inhibition of Mycobacterium growth in preliminary screenings .

Anti-inflammatory Effects

The compound's structural features suggest potential anti-inflammatory properties:

  • Research Findings : In studies involving related compounds, significant inhibition of pro-inflammatory cytokines was observed. For example, bioisosteric replacements in similar structures led to enhanced anti-inflammatory activities .

The mechanisms through which this compound exerts its biological effects may involve:

  • Enzyme Inhibition : The compound may act as an inhibitor for enzymes involved in cancer progression or inflammatory responses.
  • Cell Signaling Modulation : By interacting with specific receptors or intracellular signaling pathways, it may alter cellular responses to external stimuli.

Data Table: Summary of Biological Activities

Activity TypeRelated CompoundsObserved EffectsReferences
AntitumorBenzo[d]thiazole derivativesInhibition of cancer cell proliferation
AntimicrobialPyrazole derivatives>90% inhibition of Mycobacterium growth
Anti-inflammatoryIsoxazole derivativesSignificant reduction in pro-inflammatory cytokines

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties and activities, three structurally related compounds are compared (Table 1):

Property Target Compound (E)-Ethyl 2-(6-Chloro-2-((3-Methylisoxazole-5-Carbonyl)Imino)Benzo[d]Thiazol-3(2H)-Yl)Acetate (E)-Ethyl 2-(5,6-Dimethoxy-2-((1-Methyl-1H-Pyrazole-5-Carbonyl)Imino)Benzo[d]Thiazol-3(2H)-Yl)Acetate
Core Structure Benzo[d]thiazole with 5,7-dimethyl substituents Benzo[d]thiazole with 6-chloro substituent Benzo[d]thiazole with 5,6-dimethoxy substituents
Heterocyclic Carbonyl 3-Methylisoxazole-5-carbonyl 3-Methylisoxazole-5-carbonyl 1-Methyl-1H-pyrazole-5-carbonyl
Ester Group Methyl acetate Ethyl acetate Ethyl acetate
Molecular Weight ~406.4 g/mol (estimated) ~405.8 g/mol (exact) 404.4 g/mol (exact)
Key Substituents 5,7-dimethyl (electron-donating) 6-chloro (electron-withdrawing) 5,6-dimethoxy (polar, electron-donating)
Predicted logP ~2.8 (higher lipophilicity) ~3.1 (moderate lipophilicity) ~2.2 (lower lipophilicity)

Structural and Functional Insights

Substituent Effects on Physicochemical Properties: The 5,7-dimethyl groups on the target compound increase steric bulk and lipophilicity compared to the 6-chloro (electron-withdrawing) and 5,6-dimethoxy (polar) substituents in analogs . This may enhance passive diffusion across biological membranes but reduce aqueous solubility.

Heterocyclic Motif Influence :

  • Replacing the 3-methylisoxazole in the target compound with a 1-methylpyrazole () alters electronic and hydrogen-bonding profiles. Isoxazole’s oxygen atom may engage in stronger dipole interactions, whereas pyrazole’s nitrogen could enhance solubility .
  • The chloro substituent in ’s compound may direct electrophilic substitution reactions differently compared to methyl or methoxy groups, impacting metabolite formation .

Biological Activity Correlations :

  • Compounds with benzoxazole and tetrazole cores () exhibit antibacterial, antifungal, and anti-inflammatory activities, suggesting that the target compound’s benzothiazole-isoxazole hybrid structure may share overlapping targets (e.g., cyclooxygenase or microbial enzymes) .
  • Tools like SimilarityLab () predict that the target compound’s structural analogs may interact with kinase or protease targets due to conserved heterocyclic motifs .

Research Findings and Implications

  • Synthetic Accessibility : The target compound’s synthesis likely parallels methods for analogs in , involving condensation of hydrazine intermediates with carbonyl derivatives .
  • Activity Optimization : The 5,7-dimethyl configuration may improve target binding affinity compared to 5,6-dimethoxy or 6-chloro analogs, as seen in benzothiazole-based kinase inhibitors .
  • Metabolic Stability : The methyl ester may undergo faster hepatic hydrolysis than ethyl esters, necessitating prodrug strategies for sustained activity .

Q & A

Q. What are the established synthetic routes for (E)-methyl 2-(5,7-dimethyl-2-((3-methylisoxazole-5-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate?

Methodological Answer: The compound can be synthesized via:

  • Condensation reactions : Refluxing 2-aminothiazol-4(5H)-one derivatives with aldehydes (e.g., 3-formyl-indole-2-carboxylate) in acetic acid with sodium acetate as a catalyst. This forms imine linkages critical to the structure .
  • Alkylation strategies : Reacting amino-benzothiazole derivatives with ethyl chloroacetate in ethanol under basic conditions (e.g., KOH) to introduce ester functionalities .
  • Multi-step coupling : Utilizing triazole or thiadiazole intermediates for modular assembly, as demonstrated in heterocyclic systems with benzo[d]thiazole cores .

Q. Key Considerations :

  • Solvent choice (e.g., ethanol, acetic acid) impacts reaction efficiency.
  • Catalysts like sodium acetate or triethylamine are often required for imine or ester bond formation .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Methodological Answer: A combination of spectroscopic and analytical techniques is essential:

  • NMR Spectroscopy : Analyze 1H^1H- and 13C^{13}C-NMR spectra to verify proton environments (e.g., imine protons at δ 8.5–9.0 ppm) and carbonyl carbons (δ 160–170 ppm) .
  • IR Spectroscopy : Identify characteristic peaks (e.g., C=O stretch at ~1700 cm1^{-1}, C=N stretch at ~1600 cm1^{-1}) .
  • Elemental Analysis : Validate purity by comparing experimental vs. calculated C, H, N, S percentages (e.g., ±0.3% tolerance) .

Q. Data Cross-Validation :

  • Discrepancies in spectral data may arise from solvent residues or tautomeric forms. Repeat analysis in deuterated DMSO or CDCl3_3 to resolve ambiguities .

Q. What strategies optimize solubility for biological assays?

Methodological Answer:

  • Co-solvent systems : Use DMSO (≤10% v/v) to dissolve the compound, followed by dilution in aqueous buffers (PBS, pH 7.4) .
  • pH adjustment : For ionizable groups (e.g., carboxylate), test solubility at pH 4–9 using citrate or phosphate buffers .
  • Surfactant-assisted dispersion : Employ Tween-80 or cyclodextrins to enhance bioavailability in cell-based assays .

Advanced Research Questions

Q. How can synthesis yield be optimized using experimental design (DoE)?

Methodological Answer:

  • Factor screening : Use fractional factorial designs to identify critical variables (e.g., temperature, catalyst concentration, solvent ratio) .
  • Response surface methodology (RSM) : Optimize parameters like reflux time (3–5 hours) and molar ratios (1:1.1 substrate:aldehyde) to maximize yield .
  • Flow chemistry : Implement continuous-flow reactors for precise control of exothermic steps (e.g., imine formation) to reduce side products .

Case Study :
A DoE approach for similar benzothiazole derivatives improved yields from 65% to 89% by optimizing ethanol-to-water ratios and heating rates .

Q. How should researchers address contradictory spectral or bioactivity data?

Methodological Answer:

  • Purity verification : Perform HPLC with UV detection (λ = 254 nm) to confirm absence of impurities >98% .
  • Tautomerism analysis : For imine-linked structures, use 1H^1H-NMR in D2 _2O to assess equilibrium shifts (E/Z isomerization) .
  • Biological replicates : Repeat enzyme inhibition assays (e.g., IC50_{50}) with positive controls (e.g., staurosporine) to validate activity trends .

Example :
Inconsistent enzyme inhibition results may arise from compound degradation. Store samples at −20°C under argon and reassay within 24 hours .

Q. What methodologies are suitable for evaluating bioactivity against kinase targets?

Methodological Answer:

  • Kinase inhibition assays : Use ADP-Glo™ or fluorescence polarization assays to measure IC50_{50} values against kinases (e.g., GSK-3β) .
  • Molecular docking : Perform in silico studies with AutoDock Vina to predict binding poses in ATP-binding pockets (e.g., docking score ≤−7.0 kcal/mol) .
  • Selectivity profiling : Screen against kinase panels (e.g., 50+ kinases) to identify off-target effects .

Q. Experimental Design :

  • Include dose-response curves (0.1–100 µM) and triplicate measurements to ensure statistical significance .

Q. How can researchers mitigate challenges in scaling up synthesis?

Methodological Answer:

  • Process intensification : Replace batch reactors with flow systems to improve heat/mass transfer during exothermic steps (e.g., cyclization) .
  • Purification optimization : Use flash chromatography (silica gel, hexane/EtOAc gradient) instead of recrystallization for faster isolation .
  • Byproduct analysis : Monitor reaction progress via TLC or LC-MS to identify and eliminate side products early .

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